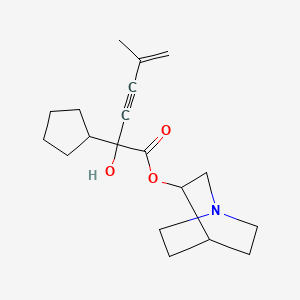
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate is a complex organic compound that features a quinuclidine moiety, a cyclopentyl group, and a glycolate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate typically involves the reaction of quinuclidinol with a suitable ester derivative under specific conditions. For instance, the reaction of methyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate with 3-quinuclidinol in n-heptane has been documented . The reaction conditions often include the use of solvents like dichloromethane and purification techniques such as slow evaporation to obtain crystals suitable for X-ray structure determination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include continuous flow reactors and advanced purification methods like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on biological systems, particularly its role as a muscarinic receptor antagonist.
Medicine: Potential therapeutic applications in treating diseases like chronic obstructive pulmonary disease (COPD) and Alzheimer’s disease due to its anticholinergic properties.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The compound exerts its effects primarily through its action as a muscarinic receptor antagonist. It binds to muscarinic receptors in the central and peripheral nervous systems, blocking the action of acetylcholine. This inhibition can lead to various physiological effects, such as reduced muscle contractions and decreased glandular secretions. The molecular targets include the M1, M2, and M3 subtypes of muscarinic receptors, and the pathways involved are related to the cholinergic signaling system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Quinuclidinyl benzilate: Another muscarinic receptor antagonist with similar pharmacological properties.
3-Quinuclidinyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate: Shares structural similarities and is used in similar applications.
Uniqueness
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a potent muscarinic receptor antagonist makes it valuable for both research and therapeutic purposes.
Eigenschaften
CAS-Nummer |
92955-92-5 |
|---|---|
Molekularformel |
C19H27NO3 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate |
InChI |
InChI=1S/C19H27NO3/c1-14(2)7-10-19(22,16-5-3-4-6-16)18(21)23-17-13-20-11-8-15(17)9-12-20/h15-17,22H,1,3-6,8-9,11-13H2,2H3 |
InChI-Schlüssel |
FWNLSTJGPPWZGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C#CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
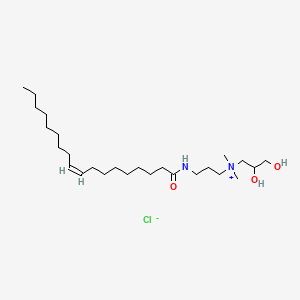
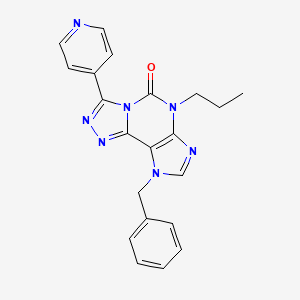
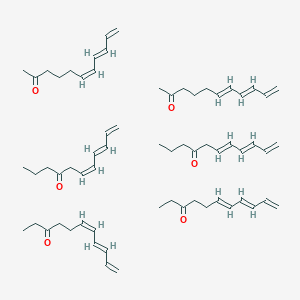

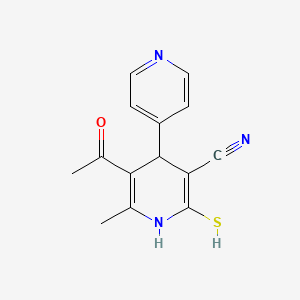
![[(3S,3aR,6S,6aS)-3-(benzylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777237.png)

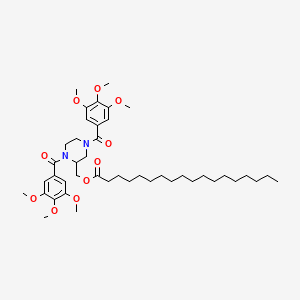
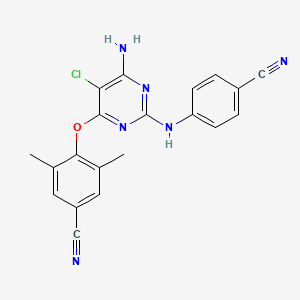
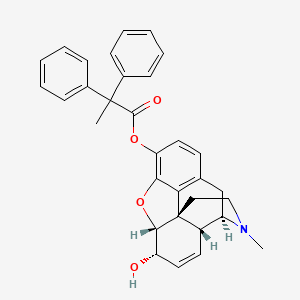

![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)
